Methyl 3-amino-5-chloro-4-fluorobenzoate
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Overview
Description
Methyl 3-amino-5-chloro-4-fluorobenzoate is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a benzoate ester. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-amino-5-chloro-4-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-amino-5-chloro-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-chloro-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields 3-amino-5-chloro-4-fluorobenzoic acid .
Scientific Research Applications
Methyl 3-amino-5-chloro-4-fluorobenzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The amino, chloro, and fluoro groups can form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-chloro-4-fluorobenzoate
- Methyl 3-amino-5-fluorobenzoate
- Methyl 3-amino-5-chloro-4-hydroxybenzoate
Uniqueness
Methyl 3-amino-5-chloro-4-fluorobenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its reactivity and potential for forming diverse derivatives .
Biological Activity
Methyl 3-amino-5-chloro-4-fluorobenzoate is an aromatic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₈H₈ClFNO₂
- Molecular Weight : Approximately 201.6 g/mol
- Functional Groups : Amino (-NH₂), Chloro (-Cl), and Fluoro (-F) substituents.
The unique arrangement of these functional groups contributes to its reactivity and biological properties, allowing it to interact with various molecular targets within biological systems.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes, receptors, and proteins. The presence of amino, chloro, and fluoro groups facilitates:
- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules.
- Electrostatic Interactions : The charged nature of the amino group enhances binding affinity to negatively charged sites on proteins.
- Hydrophobic Interactions : The chloro and fluoro groups increase lipophilicity, potentially improving membrane permeability and cellular uptake.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain Gram-negative bacteria, making it a candidate for further investigation in antibiotic development.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli (E. coli) | 4 µg/mL |
Klebsiella pneumoniae | 8 µg/mL |
Pseudomonas aeruginosa | 16 µg/mL |
These values indicate promising antimicrobial potential, particularly against E. coli and K. pneumoniae .
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial DNA replication, such as DNA gyrase. This inhibition is crucial for its antimicrobial properties, as it disrupts bacterial cell division and growth .
Case Studies
- Antimicrobial Screening : A study conducted on a series of benzoate derivatives, including this compound, demonstrated significant antimicrobial activity against various pathogens. The compound's structural features were correlated with its effectiveness as an antimicrobial agent.
- Mechanistic Studies : Investigations into the mechanism of action revealed that this compound interferes with bacterial topoisomerases, essential enzymes for maintaining DNA topology during replication. This action was quantified using biochemical assays that measured enzyme activity in the presence of the compound .
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | MIC (µg/mL) | Mechanism of Action |
---|---|---|
This compound | 4 | Inhibition of DNA gyrase |
Methyl 5-amino-2-chloro-4-fluorobenzoate | 2 | Inhibition of topoisomerases |
Methyl 3-amino-5-bromo-2-fluorobenzoate | 8 | Antimicrobial activity through enzyme inhibition |
This table illustrates the varying degrees of potency among similar compounds, emphasizing the potential advantages offered by this compound due to its unique functional groups .
Properties
IUPAC Name |
methyl 3-amino-5-chloro-4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-5(9)7(10)6(11)3-4/h2-3H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMAXUWQSZBVPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Cl)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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